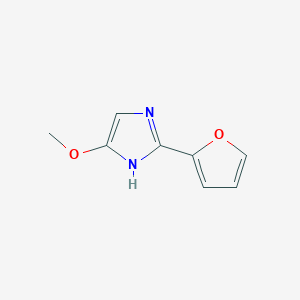

2-(2-Furyl)-4-methoxyimidazole

Description

General Overview of Imidazole (B134444) and Furan (B31954) Heterocycles in Contemporary Chemical Research

Imidazole and furan are five-membered aromatic heterocyclic rings that are fundamental building blocks in a vast array of chemical structures. Imidazole, with its two nitrogen atoms, is a key component of many biologically crucial molecules, including the amino acid histidine and purine (B94841) bases in DNA. chemicalbook.comrsc.org Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents. researchgate.netgoogle.com

Furan, an oxygen-containing heterocycle, is also a prevalent motif in natural products and synthetic compounds. acs.org The furan ring system is a versatile synthetic intermediate and is found in various pharmaceuticals and agrochemicals. mdpi.com The combination of these two heterocycles within a single molecular entity, as seen in furylimidazoles, often leads to novel chemical properties and biological activities. mdpi.com

Significance of Fused and Directly Linked Heterocyclic Systems in Organic Chemistry

The fusion or direct linkage of different heterocyclic rings is a powerful strategy in organic chemistry to create molecules with enhanced or entirely new properties. These systems often exhibit unique electronic and conformational characteristics due to the interaction between the constituent rings. This approach allows for the fine-tuning of a molecule's steric and electronic profile, which is crucial in the design of new materials and drugs. The resulting complex structures can interact more specifically with biological targets, leading to improved efficacy and selectivity.

Positioning of 2-(2-Furyl)-4-methoxyimidazole within the Landscape of Furylimidazole Chemistry

Within the specialized field of furylimidazole chemistry, this compound holds a significant position as a model compound for research into the fundamental properties of this class of molecules. Specifically, it has been utilized in studies of prototropic tautomerism in related 2-(2-furyl)-1-hydroxyimidazoles. The methoxy (B1213986) group at the 4-position of the imidazole ring provides a fixed substitution pattern that aids in the spectroscopic analysis of tautomeric equilibria in its parent hydroxy-analogs.

Derivatives of 2-(2-furyl)imidazole have garnered attention for their potential as kinase inhibitors and have shown a range of other biological activities, including antibacterial, anticonvulsant, antiproliferative, and antifungal properties. The study of compounds like this compound and its derivatives contributes to a deeper understanding of the structure-activity relationships within this chemical class, paving the way for the design of new functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)-5-methoxy-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-11-7-5-9-8(10-7)6-3-2-4-12-6/h2-5H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAKKHLOIQTCAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

Direct Synthesis Approaches to the Imidazole Ring System

The de novo synthesis of the imidazole ring is a versatile approach that allows for the introduction of desired substituents from the outset. Several classical and modern methods are applicable for constructing furyl-substituted imidazoles.

One of the most fundamental and enduring methods for imidazole synthesis is the multicomponent condensation reaction first reported by Debus and later developed by Radziszewski. researchgate.netjetir.orgiiste.org This approach typically involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (or an ammonia source like ammonium (B1175870) acetate). iiste.orgscielo.org.mx

To synthesize a this compound analogue, the reactants would be furfural (as the aldehyde component), an appropriately substituted α-diketone or its equivalent, and an ammonia source. The key challenge lies in the selection of the dicarbonyl component to yield the 4-methoxy substitution pattern. While a direct synthesis for this compound is not prominently detailed, the general applicability of this method allows for a retrosynthetic plan. For instance, a methoxy-substituted α-dicarbonyl compound could be used. The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl compound and ammonia, which then condenses with the aldehyde. scielo.org.mx Subsequent cyclization and oxidation yield the final imidazole product.

Various catalysts and conditions have been developed to improve the efficiency and environmental footprint of this condensation. researchgate.netscielo.org.mx These include the use of microwave irradiation, ionic liquids, and various solid-supported acid catalysts. researchgate.netscielo.org.mx

Table 1: Selected Catalysts for Radziszewski-type Imidazole Synthesis

| Catalyst/Condition | Description | Reference |

|---|---|---|

| Acetic Acid | Traditional solvent and catalyst, often requiring heat. | scielo.org.mx |

| Microwave Irradiation | Reduces reaction times and can be performed solvent-free. | researchgate.net |

| Ionic Liquids | Serve as both solvent and catalyst, often allowing for easy product separation. | scielo.org.mx |

| Zeolite HY/SiO₂ | A solid acid catalyst that facilitates the reaction. | scielo.org.mx |

The construction of the imidazole ring can also be achieved through the cyclization of precursors that already contain some of the necessary atoms and bonds. One such method involves the reaction between a 1,2-diamine and a nitrile. jetir.orgresearchgate.net This approach is particularly common for the synthesis of 2-substituted benzimidazoles, where o-phenylenediamine (B120857) is a typical starting material. clockss.org

For the synthesis of a non-annulated imidazole like this compound, this method would require a substituted 1,2-ethanediamine and 2-furonitrile. The reaction is often catalyzed by acids or transition metals. researchgate.netclockss.orgrsc.org A nickel-catalyzed cyclization of amido-nitriles has been reported as a novel route to 2,4-disubstituted imidazoles, demonstrating the utility of nitriles in forming the C-2 position of the ring. researchgate.netrsc.org The reaction proceeds via a nickel-catalyzed addition to the nitrile, followed by tautomerization and dehydrative cyclization. rsc.org

A more specialized route to imidazoles involves the condensation of α-hydroxyiminoketones (which are 1,2-diketone monooximes) with aldimines. researchgate.netnih.gov This reaction is a powerful method for producing polysubstituted imidazoles with excellent control over the substitution pattern, initially forming imidazole N-oxides. nih.govbeilstein-journals.org The N-oxide functionality can then be removed through deoxygenation, for example, with Raney-Ni, to yield the neutral imidazole. beilstein-journals.org

In the context of synthesizing a 2-(2-furyl)imidazole derivative, an aldimine derived from furfural and an amine would be reacted with an appropriate α-hydroxyiminoketone. researchgate.netnih.gov The reaction of formaldimines with α-hydroxyiminoketones is a well-established method for creating 2-unsubstituted imidazole N-oxides, which are versatile synthetic intermediates. beilstein-journals.orgnih.gov

Table 2: Reactant Roles in Imidazole N-Oxide Synthesis

| Reactant | Role | Resulting Position on Imidazole Ring | Reference |

|---|---|---|---|

| α-Hydroxyiminoketone | Provides C-4, C-5, and N-3 | C-4, C-5 | nih.govbeilstein-journals.org |

| Aldimine | Provides C-2 and N-1 | C-2, N-1 | nih.govbeilstein-journals.org |

The cyclization of α-furylnitrones in the presence of a base provides a pathway to 2-(furan-2-yl)-1H-imidazol-1-oles. researchgate.netresearchgate.net This method involves an intramolecular cyclization mechanism. Novel 2-(2-furyl)imidazole derivatives have been synthesized through this route, leading to 1-hydroxyimidazoles. publish.csiro.auresearchgate.net These compounds exist in a tautomeric equilibrium between the N-hydroxyimidazole and the imidazole N-oxide forms. publish.csiro.auresearchgate.net The prevalence of a particular tautomer can be influenced by substituents and the solvent. For example, an electron-withdrawing group at the C-5 position of the imidazole ring was found to stabilize the N-hydroxy tautomeric form. publish.csiro.au

Functionalization and Derivatization Strategies

An alternative to de novo ring synthesis is the modification of a pre-formed imidazole ring. This is particularly useful when a suitable imidazole precursor is readily available.

Electrophilic Substitution: The imidazole ring is an electron-rich heterocycle and is generally susceptible to electrophilic attack. globalresearchonline.net However, the reactivity is complex. The furan ring is also π-excessive and readily undergoes electrophilic substitution, typically at the 5-position. researchgate.net In a 2-(2-furyl)imidazole system, electrophilic attack can be directed to either the furan ring or the imidazole ring, depending on the reaction conditions and the specific electrophile used. researchgate.netresearchgate.net

For 1-methyl-2-(2-furyl)imidazole, electrophilic substitution reactions such as bromination, nitration, and acylation occur predominantly at the free α-position (C-5) of the furan ring. researchgate.net This indicates that the furan ring is more activated towards electrophiles than the imidazole ring in this particular scaffold.

Nucleophilic Substitution: Nucleophilic substitution on an unsubstituted imidazole ring is generally difficult unless activating groups, such as a nitro group, are present to make the ring electron-deficient. globalresearchonline.netnih.gov Alternatively, a good leaving group, like a halogen, can be displaced by a nucleophile. rsc.org

In N-protected halo-nitroimidazoles, nucleophilic substitution of the halogen atom is a viable strategy. For instance, in 1-benzyl-5-bromo-4-nitroimidazole, the bromine atom at C-5 is readily displaced by various nucleophiles. rsc.org Similarly, nucleophilic substitution can occur at the C-2 position in 1-protected 2-bromoimidazoles. rsc.org The introduction of a methoxy group onto a pre-formed imidazole ring could potentially be achieved via nucleophilic substitution of a halogen or nitro group at the C-4 position by a methoxide (B1231860) source, though this would require a suitably activated precursor. sci-hub.se

Alkylation and Acylation Reactions at Nitrogen and Carbon Centers

The imidazole ring is amphoteric, meaning it possesses both acidic and basic properties. pharmaguideline.com The N1-H proton can be removed by a strong base, while the N3 nitrogen is basic and can be protonated by strong acids. pharmaguideline.com This dual reactivity governs its behavior in alkylation and acylation reactions.

For an N-unsubstituted imidazole like this compound, electrophilic attack can occur at either a nitrogen or a carbon atom.

N-Alkylation and N-Acylation: The most common reactions involve the substitution of the proton on a ring nitrogen atom. pharmaguideline.com This typically occurs via an SE2' process on the neutral imidazole or an SE2cB mechanism on the conjugate base (the imidazolide (B1226674) anion). otago.ac.nz The choice of reaction conditions, such as the presence or absence of a base, can influence the outcome. otago.ac.nz Treatment with alkylating agents like 1-bromobutane (B133212) or acylating agents like benzoyl chloride can lead to substitution at the N1 position. researchgate.netyoutube.com

C-Alkylation and C-Acylation: Direct electrophilic substitution at a carbon atom of the imidazole ring is less common and generally more difficult to achieve. youtube.com Friedel-Crafts type reactions are often unsuccessful due to the deactivation of the ring under the required acidic conditions. pharmaguideline.com However, C-acylation can be achieved by first treating the imidazole with a strong base like butyllithium (B86547) to generate a nucleophilic carbanion (via lithiation), which then reacts with an electrophile. youtube.com For this compound, the most likely position for such a reaction would be C5, as C2 and C4 are already substituted.

The regioselectivity of these reactions is influenced by both steric and electronic factors. otago.ac.nz The presence of the methoxy group at C4 and the furyl group at C2 will sterically hinder and electronically influence the reactivity of adjacent positions.

Table 1: Potential Alkylation and Acylation Reactions This table presents hypothetical reaction outcomes based on general imidazole reactivity.

| Reagent | Reaction Type | Primary Site of Attack | Conditions |

|---|---|---|---|

| Methyl Iodide (CH₃I) | N-Alkylation | N-1 | Neutral or basic medium |

| Acetyl Chloride (CH₃COCl) | N-Acylation | N-1 | In the presence of a non-nucleophilic base |

| n-Butyllithium then Ethyl Bromide | C-Alkylation | C-5 | Anhydrous, inert atmosphere |

| n-Butyllithium then an Ester/Acid Chloride | C-Acylation | C-5 | Anhydrous, inert atmosphere |

Regioselective Introduction of the Methoxy Group

Achieving the regioselective synthesis of polysubstituted imidazoles, such as the specific 1,2,4-substitution pattern of this compound, presents a significant synthetic challenge. The direct introduction of a methoxy group at the C4 position while C2 and C5 are either substituted or available for reaction requires precise control. While literature specifically detailing the synthesis of 4-methoxyimidazoles is sparse, general principles of regioselective synthesis can be applied.

Protocols for the synthesis of 1,4-disubstituted imidazoles with complete regioselectivity have been developed, demonstrating that control is possible. rsc.org Such methods often involve multi-step sequences that build the ring from acyclic precursors or functionalize a pre-existing imidazole core in a controlled manner. rsc.orgualberta.ca

Key strategies to achieve regioselectivity include:

Use of Directing Groups: A functional group can be temporarily installed on the imidazole ring to direct an incoming reagent to a specific position. rsc.org

Control of Reacting Partners and Conditions: The inherent steric and electronic properties of the starting materials can be exploited. For instance, the cyclization to form the imidazole ring can be insensitive to steric variations on one component, allowing for a diverse range of substituents to be introduced regioselectively. rsc.org

Sequential Functionalization: A common approach involves starting with a pre-functionalized imidazole, for example, a di-halogenated imidazole. One halogen can be selectively replaced or used in a coupling reaction, followed by functionalization of the second position. A scaffold approach using an immobilized 4-iodoimidazole (B15931) has been used to create libraries of 4-substituted imidazoles. nih.gov

In the context of this compound, a plausible route might involve the synthesis of a 2-furyl-4-haloimidazole intermediate, followed by a nucleophilic substitution reaction with sodium methoxide to install the methoxy group at the C4 position. The synthesis of related compounds like 2-(2-Furyl)-1-methoxyimidazoles has been reported, confirming the viability of incorporating methoxy groups onto the furylimidazole scaffold. publish.csiro.auresearchgate.net

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry offers powerful tools that can be applied to the construction of complex heterocyclic systems like this compound, often with greater efficiency and sustainability.

Metal-Catalyzed Coupling Reactions (e.g., Heck, Stille, Suzuki, Negishi, Sonogashira)

Transition-metal-catalyzed cross-coupling reactions, particularly those using palladium, are indispensable for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netlibretexts.orgnih.gov These methods are widely used in the synthesis of pharmaceuticals and other complex organic molecules and are highly applicable to the synthesis of substituted imidazoles. researchgate.netacs.org

The general mechanism for many of these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org These reactions could be employed to construct the this compound core by coupling the furan and imidazole moieties. For example, a 2-bromo-4-methoxyimidazole intermediate could be coupled with an organometallic furan species.

Table 2: Overview of Major Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner 1 (Electrophile) | Coupling Partner 2 (Nucleophile) | Key Application |

|---|---|---|---|

| Suzuki-Miyaura | Organohalide/Triflate | Organoboron compound | C(sp²)–C(sp²) bond formation |

| Stille | Organohalide/Triflate | Organotin compound | C(sp²)–C(sp²) bond formation. libretexts.org |

| Heck | Organohalide/Triflate | Alkene | Forms substituted alkenes |

| Sonogashira | Organohalide/Triflate | Terminal Alkyne | C(sp²)–C(sp) bond formation |

| Negishi | Organohalide/Triflate | Organozinc compound | Versatile C–C bond formation |

C-H Activation and Functionalization Strategies

C-H activation has emerged as a powerful and atom-economical strategy in organic synthesis. mdpi.com It allows for the direct formation of C-C or C-heteroatom bonds by functionalizing an existing C-H bond, thereby avoiding the need to pre-functionalize substrates (e.g., into organohalides or organometallics). mdpi.comacs.org This approach is highly relevant for coupling two different heteroarenes.

Strategies for the direct C-H/C-H cross-coupling of heterocycles like furans and imidazoles have been developed, often using palladium catalysts. rsc.org For instance, the C-H bond at the C2 position of a furan can be coupled directly with a C-H bond on an N-substituted imidazole. rsc.org In the synthesis of this compound, a C-H activation strategy could theoretically couple furan directly with 4-methoxyimidazole at the C2 position. This represents a more efficient route compared to traditional cross-coupling reactions. Cobalt-catalyzed C-H functionalization has also been used to synthesize furans via addition/cyclization cascades. acs.org

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis (SPOS) is a technique where molecules are built step-by-step on an insoluble polymer support or resin. acs.org This methodology is highly efficient for producing large numbers of compounds (libraries) for applications like drug discovery, as purification is simplified to washing the resin to remove excess reagents and byproducts. acs.org

While initially developed for peptides, SPOS has been successfully applied to the synthesis of small molecule heterocycles, including imidazoles. A traceless linker strategy has been used to synthesize 1,2,4,5-tetrasubstituted imidazoles on a solid support, yielding products in high purity. acs.org Another approach used an immobilized 4-iodoimidazole scaffold which, after metal-halogen exchange, was treated with various electrophiles to produce a library of 35 different 4-substituted imidazoles. nih.gov This demonstrates the feasibility of using SPOS to generate a diverse library of this compound analogues by varying the building blocks in a modular fashion.

Green Chemistry Principles in Furylimidazole Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com The synthesis of heterocyclic compounds is an area where these principles can have a significant positive impact by moving away from traditional methods that often use toxic reagents and solvents. numberanalytics.comnumberanalytics.com

Several of the advanced techniques discussed above align with green chemistry principles.

Catalysis: Metal-catalyzed coupling and C-H activation reactions use catalytic amounts of a transition metal instead of stoichiometric reagents, which improves atom economy and reduces waste. numberanalytics.comfrontiersin.org

Atom Economy: C-H activation strategies are particularly "green" as they maximize the incorporation of atoms from the reactants into the final product and reduce the number of synthetic steps by avoiding pre-functionalization. acs.org

Safer Solvents: Research into heterocyclic synthesis focuses on replacing traditional volatile organic compounds with greener solvents like water, ionic liquids, or deep eutectic solvents. numberanalytics.commdpi.com

Energy Efficiency: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional heating methods. rasayanjournal.co.inresearchgate.net Solvent-free, microwave-assisted synthesis on solid supports represents a particularly green approach for preparing substituted imidazoles. rasayanjournal.co.inresearchgate.net

Table 3: Application of Green Chemistry Principles to Furylimidazole Synthesis

| Green Chemistry Principle | Application in Furylimidazole Synthesis |

|---|---|

| Prevention | Design syntheses to minimize byproduct formation. numberanalytics.com |

| Atom Economy | Employ C-H activation to avoid leaving groups from pre-functionalized reagents. numberanalytics.com |

| Less Hazardous Synthesis | Replace toxic reagents with safer alternatives. numberanalytics.com |

| Safer Solvents | Utilize water, ionic liquids, or solvent-free conditions. numberanalytics.commdpi.com |

| Design for Energy Efficiency | Use microwave-assisted synthesis to reduce reaction times and energy input. rasayanjournal.co.in |

| Catalysis | Use transition metal catalysts (e.g., Pd, Co) instead of stoichiometric reagents. numberanalytics.comfrontiersin.org |

| Reduce Derivatives | Avoid unnecessary protection/deprotection steps through C-H activation. numberanalytics.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Furyl 4 Methoxyimidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei such as ¹H, ¹³C, and ¹⁵N.

Proton NMR (¹H NMR) Analysis, Including Tautomeric Forms

The ¹H NMR spectrum of 2-(2-Furyl)-4-methoxyimidazole is expected to display distinct signals corresponding to the protons on the imidazole (B134444) and furan (B31954) rings, as well as the methoxy (B1213986) group.

A critical aspect of imidazole chemistry is the phenomenon of annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms (N1 or N3). For this compound, this would result in two tautomeric forms: 2-(2-Furyl)-4-methoxy-1H-imidazole and 2-(2-Furyl)-5-methoxy-1H-imidazole . In solution, these tautomers often exist in a rapid equilibrium. If the exchange is fast on the NMR timescale, the spectrum will show averaged signals. If the exchange is slow, separate signals for each tautomer might be observed. The position of this equilibrium is influenced by factors such as solvent polarity and temperature.

Expected ¹H NMR Chemical Shifts (δ) in ppm:

| Proton | Expected Chemical Shift Range (ppm) | Notes |

| Imidazole N-H | 10.0 - 13.0 | Broad singlet; position is highly dependent on solvent and concentration. |

| Imidazole C-H | 6.5 - 7.5 | The single proton on the imidazole ring (at C5 in the 4-methoxy tautomer or C4 in the 5-methoxy tautomer) would appear in this region. |

| Furan C-H | 6.0 - 7.8 | The three protons on the furan ring would appear as distinct signals, likely multiplets, in the aromatic region. The proton adjacent to the oxygen (H5') is typically the most deshielded. |

| Methoxy (O-CH₃) | 3.7 - 4.0 | A sharp singlet corresponding to the three equivalent protons of the methoxy group. |

This table is predictive and based on typical values for similar heterocyclic compounds.

Carbon-13 NMR (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to tautomerism, the chemical shifts of the C4 and C5 carbons of the imidazole ring can be averaged in solution.

Expected ¹³C NMR Chemical Shifts (δ) in ppm:

| Carbon | Expected Chemical Shift Range (ppm) | Notes |

| Imidazole C2 | 140 - 150 | This carbon is attached to two nitrogen atoms and the furan ring, leading to a downfield shift. |

| Imidazole C4/C5 | 115 - 140 | The chemical shifts for C4 and C5 are sensitive to the position of the methoxy group and the tautomeric equilibrium. The carbon bearing the methoxy group (C4) would be significantly downfield. |

| Furan C2' | 145 - 155 | The carbon atom of the furan ring attached to the imidazole ring. |

| Furan C3'/C4'/C5' | 105 - 145 | Carbons of the furan ring. C5' is typically the most downfield of the CH carbons. |

| Methoxy (-OCH₃) | 55 - 60 | Typical range for a methoxy group attached to an aromatic system. |

This table is predictive and based on typical values for similar heterocyclic compounds.

Nitrogen-15 NMR (¹⁵N NMR) Studies

¹⁵N NMR spectroscopy is a powerful technique for directly probing the nitrogen atoms in the imidazole ring. The chemical shifts of the nitrogen atoms are highly sensitive to their protonation state and involvement in the tautomeric equilibrium. In a static tautomer, one would expect to see a signal for a protonated, pyrrole-type nitrogen and another for an unprotonated, pyridine-type nitrogen. In a fast-exchanging system, an averaged signal would be observed. This technique would be definitive in characterizing the tautomeric behavior of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Expected IR Absorption Bands (wavenumber, cm⁻¹):

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| N-H stretch (imidazole) | 3200 - 2800 | Broad, Medium |

| C-H stretch (aromatic) | 3150 - 3000 | Medium-Weak |

| C-H stretch (methoxy) | 2950 - 2850 | Medium-Weak |

| C=N and C=C stretch | 1650 - 1450 | Medium-Strong |

| C-O-C stretch (furan & methoxy) | 1250 - 1000 | Strong |

This table is predictive and based on typical values for similar heterocyclic compounds.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring stretching modes of both the imidazole and furan rings. The symmetric stretching of the C-O-C bonds and the breathing modes of the heterocyclic rings would also likely be prominent features. Due to the lack of experimental data, a detailed assignment of Raman shifts is not possible at this time.

Electronic Spectroscopy

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) absorption and fluorescence techniques, provides fundamental information about the electronic structure of molecules. For furylimidazole derivatives, these methods are crucial for understanding electronic transitions, the influence of substituents, and potential tautomeric equilibria.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

The UV-Vis spectrum of this compound is expected to be dominated by π → π* electronic transitions arising from the conjugated system formed by the furan and imidazole rings. Studies on related aromatic and heterocyclic compounds, such as 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives, show characteristic absorption bands in the UV region. semanticscholar.org For instance, the electronic absorption spectra of certain imidazole derivatives exhibit distinct bands characteristic of the π → π* transitions within their aromatic scaffolds. semanticscholar.orgrsc.org

The solvent environment can influence the position of these absorption bands, a phenomenon known as solvatochromism. Furthermore, UV-Vis spectroscopy is a powerful tool for investigating tautomerism. sonar.chchemrxiv.org While this compound is depicted in one form, the potential for proton migration could lead to tautomeric isomers. In related systems like 2-hydroxy-Schiff bases, the presence of different tautomers (enol/keto) is clearly indicated by distinct absorption bands in the UV-Vis spectrum, with the equilibrium between them being highly solvent-dependent. sonar.ch A similar investigation could reveal if such equilibria exist for furylimidazole compounds in various solvents.

| Compound Class | Solvent | Absorption Maxima (λmax, nm) | Attributed Transition | Reference |

|---|---|---|---|---|

| 2-(2-Furyl)-benzimidazole | Methanol (B129727) | ~273, ~306 | π → π | unl.pt |

| 2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole | CH2Cl2 | 348, 368, 388 | π → π (anthryl unit) | semanticscholar.org |

| Substituted 2-hydroxy-Schiff base (for tautomerism) | Methanol | ~350 (Enol), ~430 (Keto) | π → π* | sonar.ch |

Fluorescence and Luminescence Spectroscopy of Furylimidazole Compounds

Many imidazole derivatives are known to be fluorescent, a property that is highly sensitive to their molecular structure and environment. The fluorescence of these compounds typically arises from the de-excitation of the first excited singlet state populated following UV light absorption. The photodegradation of 2-(2-Furyl)-benzimidazole (Fuberidazole) has been monitored using its fluorescence emission, with excitation and emission maxima observed at approximately 306 nm and 324 nm, respectively. unl.pt

Studies on more complex systems, like 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives, have revealed interesting solvatofluorochromic properties, where the emission wavelength changes with solvent polarity. semanticscholar.orgrsc.org These compounds exhibit emission maxima ranging from 469 to 522 nm in dichloromethane. semanticscholar.org The fluorescence characteristics of this compound would similarly depend on the electronic communication between the furan and imidazole rings and could be tuned by the methoxy substituent. Luminescence studies, in a broader sense, can characterize the emissive properties, including both fluorescence and phosphorescence, providing a more complete picture of the excited-state dynamics. researchgate.net

| Compound | Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Reference |

|---|---|---|---|---|

| 2-(2-Furyl)-benzimidazole | Methanol | 306 | 324 | unl.pt |

| 2-(Anthracene-9-yl)-4,5-diphenyl-1H-imidazole Derivative | CH2Cl2 | ~390 | 469-522 | semanticscholar.org |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, molecular conformation, and the nature of intermolecular interactions that dictate the crystal packing.

Determination of Molecular Conformation and Crystal Packing

For the parent compound 2-(2'-furyl)-1H-imidazole, X-ray diffraction analysis has shown that two distinct conformations, related by an approximate 180° rotation around the inter-ring C-C bond, coexist within the crystal lattice. researchgate.net A similar conformational flexibility can be anticipated for this compound.

In related structures, such as 2,4,5-tri-2-furyl-1H-imidazole, the heterocyclic rings are not coplanar. The dihedral angles between the furan rings and the central imidazole ring have been measured to be 29.3°, 19.4°, and 4.8°. nih.gov This deviation from planarity is a common feature in multi-ring heterocyclic systems and is a result of steric hindrance between adjacent rings. The crystal packing of these molecules often involves the formation of well-defined supramolecular architectures. For instance, 2-methylimidazole (B133640) molecules pack to form infinite chains. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C15H10N2O3 |

| Molecular Weight | 266.25 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.3940 (19) |

| b (Å) | 17.146 (3) |

| c (Å) | 9.1484 (18) |

| β (°) | 116.29 (3) |

| Volume (Å3) | 1321.1 (5) |

| Z | 4 |

Data sourced from reference nih.gov.

Analysis of Intermolecular Interactions: Hydrogen Bonding, π-π Stacking, and C-H···π Interactions

The supramolecular assembly in the solid state is governed by a variety of non-covalent interactions. For imidazole derivatives possessing an N-H group, hydrogen bonding is a dominant interaction. In the crystal structures of 2-(2'-furyl)-1H-imidazole and 2,4,5-tri-2-furyl-1H-imidazole, molecules are linked by intermolecular N—H···N hydrogen bonds, forming one-dimensional infinite chains. researchgate.netnih.gov This C(4) chain motif is a recurring feature in the crystal structures of N-H containing imidazoles. researchgate.net

In addition to strong hydrogen bonds, weaker interactions also play a crucial role. Weak intermolecular C—H···π interactions have been identified in the crystal structures of both 2,4,5-tri-2-furyl-1H-imidazole and 2-(2-thienyl)-4,5-dihydro-1H-imidazole. nih.govnih.gov These interactions involve a hydrogen atom from a C-H bond pointing towards the electron-rich π-system of a nearby furan or imidazole ring. Significant π-π stacking interactions, however, are sometimes hindered by the steric bulk of substituents or the non-planar arrangement of the aromatic rings. semanticscholar.orgresearchgate.net

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| 2,4,5-Tri-2-furyl-1H-imidazole | N—H···N Hydrogen Bond | Links molecules into 1D chains along the c-axis. | nih.gov |

| 2,4,5-Tri-2-furyl-1H-imidazole | C—H···π Interaction | Weak interactions contributing to crystal stability. | nih.gov |

| 2-(2'-furyl)-1H-imidazole | N—H···N Hydrogen Bond | Forms polymeric chains. | researchgate.net |

| 2-(2-Thienyl)-4,5-dihydro-1H-imidazole | N—H···N & C—H···N Hydrogen Bonds | Forms 1D chains along the c-axis. | nih.gov |

| 2-(2-Thienyl)-4,5-dihydro-1H-imidazole | C—H···π Interaction | Further stabilizes the crystal structure. | nih.gov |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. For this compound (C₉H₈N₂O₂), the calculated molecular weight is 176.17 g/mol . In electrospray ionization (ESI) mass spectrometry, this compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 177.

Tandem mass spectrometry (MS/MS) experiments, which involve the isolation and fragmentation of the parent ion, are used to elucidate fragmentation pathways. wvu.edu The fragmentation of this compound would likely proceed through several conserved pathways for heterocyclic compounds. wvu.eduuni-halle.de Plausible fragmentation steps include:

Loss of a methyl radical (•CH₃) from the methoxy group to yield an ion at m/z 162.

Loss of carbon monoxide (CO) from the furan ring or subsequent fragments.

Cleavage of the imidazole or furan ring , leading to a variety of smaller, stable fragment ions.

Loss of the entire methoxy group as a neutral radical or formaldehyde (B43269) (CH₂O).

By analyzing the accurate masses of these fragment ions using high-resolution mass spectrometry (HRMS), specific elemental compositions can be confirmed, providing strong evidence for the proposed fragmentation mechanisms. wvu.edu

| Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Loss | Proposed Fragment Structure |

|---|---|---|---|

| 177 | - | - | [M+H]⁺ (Protonated Molecule) |

| 162 | •CH₃ | CH₃ | Loss of methyl radical from methoxy group |

| 149 | CO | CO | Loss of carbon monoxide from a larger fragment |

| 119 | HCN + CO | CH₂N₂O | Fragment resulting from ring cleavages |

| 95 | - | - | Protonated furyl-imidazole core after loss of methoxy group |

| 68 | - | - | Fragment corresponding to the protonated furan moiety |

Theoretical and Computational Chemistry of 2 2 Furyl 4 Methoxyimidazole

Conformational and Tautomeric Equilibrium Studies

The flexibility and potential for proton transfer in 2-(2-Furyl)-4-methoxyimidazole lead to the existence of different conformers and tautomers. Computational studies are essential for understanding the energetic balance and equilibrium between these forms.

In related 1-hydroxyimidazole (B8770565) derivatives, a significant area of study is the prototropic tautomerism between the N-hydroxy and N-oxide forms. researchgate.net This equilibrium involves the intramolecular transfer of a proton. Computational studies on 2-(2-furyl)-1-hydroxyimidazoles have shown that the relative stability of these tautomers can be influenced by substituents and the solvent environment. researchgate.net For example, an electron-withdrawing group on the imidazole (B134444) ring can stabilize the N-hydroxy tautomer. researchgate.net Similar theoretical investigations on a hypothetical hydroxylated precursor of this compound would be necessary to determine the position of this equilibrium and the energy barrier for the proton transfer.

Due to the rotation around the single bond connecting the furan (B31954) and imidazole rings, this compound can exist as different conformers. The two most likely planar conformers are the syn and anti forms, where the oxygen atom of the furan ring is oriented towards or away from the imidazole ring, respectively.

Theoretical calculations on the parent compound, 2-(2'-furyl)-1H-imidazole, have shown that two distinct conformations, related by a rotation of approximately 180° around the inter-ring C-C bond, can exist. mdpi.com The energy difference between these conformers is typically small, suggesting that both may be present at room temperature. Computational methods can precisely calculate the potential energy surface for this rotation, identifying the most stable conformers and the energy barriers separating them. For this compound, the presence of the methoxy (B1213986) group might introduce a slight preference for one conformer over the other due to steric or electronic effects.

Computational Prediction of Reactivity and Reaction Mechanisms

Computational chemistry provides powerful tools to predict the reactivity of molecules and to explore the intricate details of reaction mechanisms. For this compound, these methods can identify the most probable sites for chemical attack and map out the energetic pathways of its transformations.

A key tool for predicting reaction sites is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across a molecule. researchgate.netmdpi.com In an MEP map, regions of negative potential, typically colored red, are electron-rich and thus susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and are the likely targets for nucleophilic attack. researchgate.netmdpi.com

For imidazole and its derivatives, the pyridine-like nitrogen atom (N3) is consistently shown to be the main negative center, possessing the highest electron density and therefore being the primary site for electrophilic attack. orientjchem.org In contrast, the hydrogen atom attached to the other nitrogen (N1-H) is the most electron-deficient (most positive) region, making it the most acidic proton and a potential site for interaction with nucleophiles or bases. orientjchem.orguni-muenchen.de

While specific computational studies on the aqueous-phase oxidation of this compound are not available in the reviewed literature, research on the oxidation of the parent imidazole molecule provides significant insights. kaust.edu.sa Computational studies have investigated the aqueous-phase degradation of imidazole by key atmospheric oxidants such as the hydroxyl radical (•OH), nitrate (B79036) radical (NO3•), and ozone (O3). kaust.edu.saresearchgate.net

These studies show that the oxidation can proceed via two main pathways: hydrogen abstraction from the N-H bond or from a C-H bond, and oxidant addition to the carbon atoms of the ring. researchgate.net For the hydroxyl radical, addition to the C2 and C5 positions was found to be the most favorable pathway for the parent imidazole. researchgate.net The calculated atmospheric lifetimes for imidazole in the aqueous phase are estimated to be 14.05 hours for reaction with •OH, 0.27 hours with NO3•, and 3.45 hours with O3, indicating efficient oxidation. kaust.edu.sa

For this compound, the presence of the furan ring and the methoxy group would introduce additional complexities and potential reaction pathways. The furan ring is itself susceptible to oxidative attack, and both substituents would alter the electron density and, consequently, the reactivity of the imidazole ring towards these oxidants. Mechanistic studies would be required to determine the preferred oxidation sites and the stability of the resulting intermediates.

Detailed computational investigations into the mechanisms of heteroarylation and cyclization reactions specifically involving this compound are not prominent in the existing literature. However, computational chemistry offers a robust framework for such investigations.

A typical computational study of a reaction mechanism, such as a palladium-catalyzed heteroarylation or an acid-catalyzed intramolecular cyclization, would involve several key steps. Initially, density functional theory (DFT) calculations would be used to map the potential energy surface of the reaction. This process involves locating the geometries and energies of all reactants, intermediates, transition states, and products. By identifying the transition states and calculating the associated activation energy barriers, chemists can predict the most likely reaction pathway and understand the factors controlling the reaction's rate and selectivity. Such insights are invaluable for optimizing reaction conditions and designing new synthetic routes.

Analysis of Non-Covalent Interactions

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. For this compound, interactions such as π-π stacking, C-H···π interactions, and hydrogen bonds are of significant interest.

The aromatic furan and imidazole rings in this compound allow for significant π-π stacking and C-H···π interactions. While direct data for this specific molecule is scarce, studies on structurally similar compounds provide quantitative estimates of these interaction energies.

For instance, a computational study on 2-(furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzimidazole, a related furan-imidazole derivative, used DFT calculations to partition the total interaction energy into its components. nih.gov The analysis revealed a C-H···π interaction energy of 9.4 kJ mol⁻¹ and a π-π interaction energy of 24.1 kJ mol⁻¹. nih.gov These values highlight that both types of interactions contribute substantially to molecular association. The π-π interactions in imidazole-based systems are known to be enhanced when the rings are arranged in an antiparallel fashion, which increases favorable dipole-dipole attractions. mdpi.com The strength of these non-covalent bonds is critical for understanding molecular recognition and the formation of larger assemblies. vu.nl

| Interaction Type | Calculated Energy (kJ mol⁻¹) | Molecular System Studied |

|---|---|---|

| C-H···π | 9.4 | 2-(furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzimidazole nih.gov |

| π-π | 24.1 | 2-(furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzimidazole nih.gov |

| π-π Stacking (Antiparallel) | ~31.0 (7.4 kcal/mol) | Imidazole Dimer mdpi.com |

Hydrogen bonding is a defining feature of imidazole-containing compounds. The imidazole ring is amphoteric, meaning it can act as both a hydrogen bond donor, via its N-H group, and a hydrogen bond acceptor at its sp²-hybridized nitrogen atom. vu.nl In this compound, the oxygen of the methoxy group provides an additional hydrogen bond acceptor site.

Computational studies are essential for characterizing the geometry and strength of these hydrogen bonds. researchgate.net These calculations can predict bond lengths, bond angles, and interaction energies, revealing the preferred hydrogen bonding networks in dimers or larger clusters. For example, computational analyses of methoxyphenol derivatives have been used to determine the relative strengths of competing intramolecular hydrogen bonds, such as O-H···O interactions involving methoxy and hydroxyl groups. researchgate.net In the context of this compound, theoretical calculations could elucidate the competition between the imidazole nitrogen and the methoxy oxygen as acceptor sites for the N-H donor of a neighboring molecule, thereby predicting the most stable supramolecular structures. The formation of these hydrogen bonds significantly influences the physical properties and crystal packing of the compound. nih.gov

Chemical Reactivity and Transformation Pathways of 2 2 Furyl 4 Methoxyimidazole

Electrophilic Aromatic Substitution Reactions on the Imidazole (B134444) Ring

The imidazole ring is generally more susceptible to electrophilic attack than other heterocycles like pyrazole (B372694) or thiazole, and even more so than furan (B31954) itself. globalresearchonline.net Electrophilic substitution on the imidazole ring typically occurs at the carbon positions, with the precise location being heavily dependent on the substituents present. globalresearchonline.net

Regioselectivity and Positional Reactivity at C2, C4, and C5

In an unsubstituted imidazole, electrophilic attack preferentially occurs at the C4 and C5 positions. globalresearchonline.net Attack at the C2 position is generally disfavored due to the formation of a less stable canonical intermediate with a positive charge on the nitrogen at position 3. globalresearchonline.net

For 2-(2-Furyl)-4-methoxyimidazole, the positions are chemically distinct:

C2 Position: This position is already substituted with the 2-furyl group, precluding direct electrophilic substitution at this site.

C4 Position: This position is occupied by the methoxy (B1213986) group.

C5 Position: This is the only unsubstituted carbon on the imidazole ring, making it the primary and most probable site for electrophilic aromatic substitution.

The expected regioselectivity is therefore highly specific for the C5 position.

Table 1: Predicted Positional Reactivity toward Electrophilic Attack on the Imidazole Ring

| Position | Existing Substituent | Predicted Reactivity | Rationale |

|---|---|---|---|

| C2 | 2-Furyl | Blocked | Position is already substituted. |

| C4 | Methoxy | Blocked | Position is already substituted. |

| C5 | None (H) | High | Unsubstituted and activated by the adjacent methoxy group. |

Influence of the Furyl and Methoxy Substituents on Electrophilic Attack

The substituents on the imidazole ring play a crucial role in modulating its reactivity.

Methoxy Group (-OCH₃): The methoxy group at the C4 position is a powerful activating group. Through resonance, its lone pair of electrons increases the electron density of the imidazole ring, making it more susceptible to electrophilic attack. stackexchange.com This electron-donating effect is particularly pronounced at the adjacent C5 position, strongly directing incoming electrophiles to this site. youtube.com

Furyl Group: The 2-furyl group at the C2 position has a more complex electronic influence. While furan itself is an electron-rich heterocycle, when acting as a substituent, the imidazole ring can exert an electron-withdrawing effect on the furan ring. osi.lv Conversely, the furyl group's influence on the imidazole ring is a combination of inductive withdrawal (due to the oxygen atom) and potential resonance donation. However, the dominant activating effect of the C4-methoxy group is expected to be the primary driver of reactivity on the imidazole core, directing substitution to C5. Studies on related compounds show that electron density push towards the 2-position of the imidazole ring is important for improving donor strength, an effect influenced by substituents. rsc.org

Nucleophilic Reactivity at the Imidazole Ring

The imidazole ring is inherently electron-rich and is generally not reactive towards nucleophilic substitution unless there are potent electron-withdrawing groups present on the ring. globalresearchonline.net In the absence of such activating groups, the C2 position is the most susceptible to nucleophilic attack. globalresearchonline.net

In the case of this compound, the molecule is not well-disposed to nucleophilic attack on its imidazole ring for the following reasons:

The methoxy group is strongly electron-donating, which deactivates the ring towards nucleophiles.

The furyl group is not a sufficiently strong electron-withdrawing group to activate the ring for this type of reaction.

The most likely site for attack, C2, is already substituted.

Therefore, nucleophilic substitution reactions on the imidazole ring of this compound are considered highly unlikely under normal conditions.

Reactions Involving the Furan Moiety

The furan ring possesses its own distinct reactivity profile, which can compete with or complement that of the imidazole ring.

Electrophilic Attack on the Furan Ring

Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution. answers.com The attack preferentially occurs at the C2 or C5 positions (alpha to the oxygen atom) because the resulting carbocation intermediate is more effectively stabilized by resonance. pearson.comquora.comquora.com

In this compound, the furan ring is attached to the imidazole at the C2 position. This leaves the C5 position of the furan ring as the most electron-rich and sterically accessible site for electrophilic attack. However, studies on the closely related 5-(2-furyl)-1-methyl-1H-imidazole have shown that the imidazole ring acts as an electron-withdrawing substituent, which deactivates the furan ring towards electrophiles. osi.lv Despite this deactivation, electrophilic substitution (such as nitration or bromination) can still occur on the furan ring, often competing with substitution on the imidazole ring depending on the specific reaction conditions. osi.lv The primary product of electrophilic attack on the furan moiety would be substitution at the C5' position.

Ring-Opening Reactions of the Furan Ring

The furan ring is susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of oxidizing agents. rsc.orgresearchgate.net The chemistry of furans is known to be sensitive to such transformations, which can lead to the formation of dicarbonyl compounds. nih.govnih.gov For instance, the oxidation of 2-substituted furans can yield 4-oxo-2-alkenoic acids. acs.org The stability of the furan ring in this compound would be compromised in strongly acidic media, potentially leading to cleavage and the formation of more complex acyclic structures.

Table 2: Summary of Predicted Reactivity for this compound

| Reaction Type | Most Probable Site of Attack | Influencing Factors | Predicted Outcome |

|---|---|---|---|

| Electrophilic Substitution | C5 (Imidazole Ring) | Strong activation by C4-methoxy group. | Substitution at C5. |

| Electrophilic Substitution | C5' (Furan Ring) | Inherent reactivity of furan; deactivation by imidazole substituent. | Substitution at C5' (competes with imidazole reaction). |

| Nucleophilic Substitution | Imidazole Ring | Electron-donating methoxy group deactivates the ring. | Reaction is highly disfavored. |

| Ring Opening | Furan Ring | Presence of strong acid or oxidizing agents. | Cleavage of the furan ring to form acyclic products. |

Reactivity of the Methoxy Group

The cleavage of methoxy groups on aromatic and heteroaromatic rings is a well-established transformation in organic synthesis. Typically, this is achieved using strong acids, Lewis acids, or nucleophilic reagents. For a compound like this compound, ether cleavage would likely proceed under acidic conditions via protonation of the methoxy oxygen, followed by nucleophilic attack by a halide ion (e.g., from HBr or HI) or water.

Table 1: Common Reagents for Methoxy Group Cleavage

| Reagent Class | Specific Examples | Typical Conditions |

|---|---|---|

| Strong Protic Acids | HBr, HI | Acetic acid or neat, reflux |

| Lewis Acids | BBr₃, AlCl₃ | Inert solvent (e.g., CH₂Cl₂), low temperature |

In the context of carbohydrate chemistry, selective cleavage of methoxy groups adjacent to hydroxyl groups can be achieved through radical hydrogen abstraction, followed by hydrolysis of the resulting acetal. nih.govresearchgate.net While not directly applicable to the C4-methoxy group on the imidazole ring due to the absence of an adjacent hydroxyl group, this highlights the diverse methods available for demethylation. The choice of reagent for demethylation of this compound would depend on the compatibility with the furan and imidazole rings, which are sensitive to strong acids and oxidative conditions.

Oxidation Reactions of the Furylimidazole Scaffold

The furylimidazole scaffold possesses multiple sites susceptible to oxidation, including the electron-rich furan ring, the imidazole ring, and the methoxy group. The outcome of an oxidation reaction is highly dependent on the oxidant used and the reaction conditions.

Aqueous-Phase Oxidation with Atmospherically Relevant Oxidants (OH, NO₃, O₃)

The furan moiety is known to be highly reactive towards atmospheric oxidants such as the hydroxyl radical (OH), nitrate (B79036) radical (NO₃), and ozone (O₃). acs.orgresearchgate.net These reactions are significant in the context of atmospheric chemistry and can serve as a model for the oxidative degradation of furan-containing compounds in biological or environmental systems.

The reaction with OH radicals is typically initiated by the addition of the radical to the C2 or C5 position of the furan ring, which are the most electron-rich sites. acs.org This addition forms a chemically activated adduct that can undergo ring-opening or further reactions with molecular oxygen. acs.org For this compound, the primary site of attack by OH radicals is expected to be the furan ring, leading to a variety of ring-opened products such as unsaturated dicarbonyls.

The reaction with nitrate radicals (NO₃) is a significant removal pathway for furans during nighttime. univ-littoral.fr Similar to OH radicals, the reaction proceeds via addition to the furan ring. researchgate.net Ozone (O₃) also reacts with furans, following the Criegee mechanism, which involves the formation of a primary ozonide followed by ring-opening. researchgate.net The presence of the imidazole and methoxy substituents on the this compound scaffold would likely modulate the rate and mechanism of these oxidation reactions compared to unsubstituted furan.

Table 2: Reactivity of Furans with Atmospheric Oxidants

| Oxidant | General Reaction Pathway | Key Intermediates/Products |

|---|---|---|

| OH radical | Electrophilic addition to the furan ring | Hydroxyfuran adducts, ring-opened dicarbonyls |

| NO₃ radical | Addition to the furan ring | Nitrooxy-furan adducts |

| O₃ | [3+2] cycloaddition (Criegee mechanism) | Primary ozonide, Criegee intermediates |

Oxidative Transformations of Imidazole N-oxides

The synthesis of the corresponding N-oxide of this compound opens up additional transformation pathways. Imidazole N-oxides are versatile intermediates in organic synthesis. researchgate.netnih.gov The N-oxide functionality activates the imidazole ring for various transformations, including nucleophilic substitution and cycloaddition reactions. nih.govmdpi.com

Oxidation of the imidazole nitrogen can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA). Once formed, the N-oxide can undergo transformations such as deoxygenation or rearrangement. nih.gov The N-oxide can act as a 1,3-dipole in cycloaddition reactions, providing a route to more complex heterocyclic systems. researchgate.netnih.gov Furthermore, the N-oxide can activate the C2 and C5 positions of the imidazole ring towards nucleophilic attack. nih.gov

Reduction Reactions and Hydrogenation Studies

The unsaturated furan and imidazole rings of this compound are susceptible to reduction under various conditions. Catalytic hydrogenation is a common method for the reduction of such heterocyclic systems.

The hydrogenation of the furan ring can lead to the corresponding tetrahydrofuran (B95107) derivative. mdpi.com This transformation is typically achieved using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under hydrogen pressure. The specific conditions (catalyst, solvent, temperature, and pressure) will determine the extent of reduction and the selectivity. The hydrogenation of furfural (B47365) to 2-methylfuran (B129897) is a well-studied process that involves the reduction of the aldehyde and hydrogenolysis of the resulting alcohol. mdpi.comresearchgate.net By analogy, the furan ring in this compound could be selectively hydrogenated.

The imidazole ring is generally more resistant to catalytic hydrogenation than the furan ring. However, under more forcing conditions, it can be reduced to an imidazoline (B1206853) or an imidazolidine. A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole (B133640) over a Pd-impregnated Al-Ti mixed oxide catalyst has been reported, demonstrating the feasibility of reducing substituents on the imidazole ring without affecting the ring itself under specific catalytic conditions. rsc.org

Table 3: Potential Hydrogenation Products of this compound

| Reaction | Product | Typical Catalysts |

|---|---|---|

| Selective furan ring hydrogenation | 2-(2-Tetrahydrofuryl)-4-methoxyimidazole | Pd/C, PtO₂, Raney Ni |

| Imidazole ring hydrogenation | 2-(2-Furyl)-4-methoxyimidazoline/imidazolidine | Rh/C, Ru/C (under forcing conditions) |

Isomerization and Rearrangement Phenomena

Substituted imidazoles can undergo isomerization and rearrangement reactions, particularly under photochemical or thermal conditions. Theoretical studies on methyl-substituted imidazoles have shown that photochemical transformations can proceed through conical intersections or internal cyclization-isomerization pathways. nih.gov These studies suggest that upon photoexcitation, the imidazole ring can undergo significant geometric rearrangements, potentially leading to different constitutional isomers.

While specific studies on this compound are not available, it is plausible that this compound could undergo similar photochemical rearrangements. The presence of the furyl and methoxy substituents would likely influence the photophysical properties and the specific rearrangement pathways.

Tandem catalytic processes involving isomerization are also known for related structures. For instance, iridium-catalyzed allylic substitution followed by isomerization has been reported for the synthesis of vinyl sulfones. nih.gov While not directly analogous, this demonstrates the potential for metal-catalyzed isomerization of functional groups attached to a heterocyclic core. Intramolecular hydrogen and halogen shifts in imidazoles have also been studied theoretically, indicating the possibility of substituent migration around the ring. csic.es

Reactions of this compound Derivatives in Complex Synthetic Sequences

Derivatives of this compound can serve as valuable building blocks in the synthesis of more complex molecules, including natural products and pharmacologically active compounds. The furan ring can participate in Diels-Alder reactions, acting as a diene, to construct bicyclic systems. The imidazole moiety is a common feature in many natural products and pharmaceuticals, and its derivatives are often used to introduce this important heterocyclic core. scispace.comnih.gov

For example, the synthesis of natural products containing substituted furans has been accomplished through elegant tandem reactions. mdpi.com Similarly, the imidazole core can be further functionalized at the N1 position or through electrophilic substitution on the ring (if activated appropriately) to build more elaborate structures. rsc.org The use of 2,4,5-tri-2-furyl-1H-imidazole in synthesis demonstrates the utility of furyl-substituted imidazoles as precursors to more complex systems. nih.gov Derivatives of this compound could potentially be used in the synthesis of natural product hybrids, which is a common strategy in drug discovery. symc.edu.cn

Coordination Chemistry and Metal Complexation of 2 2 Furyl 4 Methoxyimidazole

Ligand Properties of 2-(2-Furyl)-4-methoxyimidazole

Chelation Behavior and Potential Coordination Sites (Nitrogen, Oxygen)

This compound possesses two primary potential coordination sites: the imine nitrogen atom of the imidazole (B134444) ring and the oxygen atom of the furan (B31954) ring. Imidazole and its derivatives are well-known to coordinate to metal ions through the lone pair of electrons on the sp2-hybridized nitrogen atom (the imine nitrogen, HC=N-CH). This nitrogen acts as a pure sigma-donor ligand. wikipedia.org

The geometry of the molecule, with the furan and imidazole rings linked at the 2-position, could potentially allow for bidentate chelation, where both the imidazole nitrogen and the furan oxygen bind to the same metal center, forming a stable five-membered chelate ring. However, the formation of such a chelate would depend on the conformational flexibility of the bond between the two rings and the steric demands of the metal's coordination sphere. In many complexes with ligands containing both imidazole and another potential donor group, coordination is observed to occur preferentially through the imidazole nitrogen in a monodentate fashion. The oxygen of the furan ring is a weaker Lewis base compared to the imidazole nitrogen, which may also favor monodentate coordination via the nitrogen.

Influence of Furyl and Methoxy (B1213986) Substituents on Ligand Properties

The electronic properties of the furyl and methoxy substituents are expected to modulate the ligand's coordination ability. The 2-furyl group is generally considered to be an electron-withdrawing group, which would decrease the electron density on the imidazole ring. This, in turn, would reduce the basicity of the coordinating nitrogen atom, potentially leading to weaker metal-ligand bonds compared to unsubstituted imidazole.

Conversely, the methoxy group at the 4-position of the imidazole ring is an electron-donating group through resonance. This effect would increase the electron density on the imidazole ring, enhancing the basicity of the coordinating nitrogen and favoring stronger coordination to metal ions. The net electronic effect on the imidazole nitrogen will be a balance of these opposing influences.

Synthesis and Characterization of Metal Complexes

Synthetic Strategies for Transition Metal Complexes with Furylimidazole Ligands

The synthesis of transition metal complexes with this compound would likely follow established procedures for other imidazole-based ligands. A common method involves the direct reaction of the ligand with a metal salt (e.g., chlorides, nitrates, sulfates, or perchlorates) in a suitable solvent. The choice of solvent depends on the solubility of the ligand and the metal salt, with alcohols such as ethanol (B145695) or methanol (B129727) being frequently used.

The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to isolate complexes with different numbers of coordinated ligands. researchgate.net Gentle heating under reflux may be employed to facilitate the reaction. The resulting metal complexes often precipitate from the reaction mixture upon cooling or after partial removal of the solvent and can be collected by filtration, washed, and dried.

Spectroscopic and Structural Elucidation of Coordination Compounds

The characterization of the resulting metal complexes would involve a combination of spectroscopic and analytical techniques to determine their structure and composition.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the imidazole and furan rings upon coordination can be observed. A shift in the C=N stretching vibration of the imidazole ring to a different wavenumber in the complex's IR spectrum compared to the free ligand would provide evidence of coordination through the imidazole nitrogen. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the metal ion's coordination environment. The positions and intensities of d-d transitions can indicate whether the complex has, for example, an octahedral, tetrahedral, or square planar geometry. Charge transfer bands may also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can be used to probe the ligand's environment upon coordination. Changes in the chemical shifts of the imidazole and furan protons and carbons can confirm the binding of the ligand to the metal.

Elemental Analysis: This technique is used to determine the empirical formula of the complex, confirming the metal-to-ligand ratio and the presence of any counter-ions or solvent molecules.

Electronic, Magnetic, and Optical Properties of Metal Complexes

The electronic, magnetic, and optical properties of metal complexes with this compound would be dictated by the nature of the central metal ion and the coordination geometry.

Electronic Properties: The ligand field strength of this compound would influence the splitting of the d-orbitals of the transition metal ion. The combination of the electron-withdrawing furyl group and the electron-donating methoxy group would result in a moderate ligand field strength. This can influence the electronic configuration and redox properties of the metal center. For instance, in copper(II) complexes with related ligands, intramolecular electron transfer and the appearance of metal-to-ligand charge transfer (MLCT) bands have been observed, influenced by the ligand's electronic character. rsc.org

Magnetic Properties: The magnetic properties of the complexes depend on the number of unpaired electrons in the metal's d-orbitals. For paramagnetic metal ions like Mn(II), Fe(II), Co(II), Ni(II), and Cu(II), magnetic susceptibility measurements can be used to determine the effective magnetic moment, which helps in confirming the oxidation state and spin state (high-spin or low-spin) of the metal ion. nih.govmdpi.com For example, a Co(II) complex with a furan-containing ligand was found to exhibit significant magnetic anisotropy. nih.gov

The magnetic data for hypothetical complexes are presented in the interactive table below, based on typical values for octahedral complexes of common transition metals.

| Metal Ion | d-electron Configuration | Spin State | Calculated Spin-Only Magnetic Moment (μs) in Bohr Magnetons (B.M.) | Expected Experimental Magnetic Moment (μeff) in Bohr Magnetons (B.M.) |

| Mn(II) | d5 | High-spin | 5.92 | 5.7 - 6.1 |

| Fe(II) | d6 | High-spin | 4.90 | 5.1 - 5.5 |

| Co(II) | d7 | High-spin | 3.87 | 4.3 - 5.2 |

| Ni(II) | d8 | High-spin | 2.83 | 2.9 - 3.4 |

| Cu(II) | d9 | High-spin | 1.73 | 1.9 - 2.2 |

Optical Properties: Many transition metal complexes exhibit interesting optical properties, including luminescence. fu-berlin.de The color of the complexes is determined by the absorption of light in the visible region, which corresponds to electronic transitions within the d-orbitals or charge-transfer transitions. libretexts.org The specific color would depend on the energy of these transitions, which is influenced by the metal ion and the ligand field. Strong-field ligands typically lead to yellow, orange, or red complexes, while weak-field ligands often result in blue-green, blue, or indigo (B80030) complexes. libretexts.org The presence of the conjugated furyl and imidazole moieties could also lead to ligand-based fluorescence, which may be altered upon complexation. nih.gov

Investigation of Metal-Ligand Electronic Interactions

There is no specific information available in the scientific literature regarding the investigation of metal-ligand electronic interactions for complexes of this compound. Studies involving spectroscopic techniques such as UV-Vis, X-ray photoelectron spectroscopy (XPS), or computational methods like Density Functional Theory (DFT) to elucidate the electronic structure, charge transfer phenomena, and orbital interactions between this specific ligand and metal ions have not been reported. General studies on related imidazole-containing ligands show that the nitrogen atoms of the imidazole ring are the primary coordination sites, participating in sigma-donation to the metal center. However, without experimental or theoretical data for this compound, a detailed analysis of its electronic interactions remains speculative.

Magnetic Studies of Paramagnetic Metal Complexes

No dedicated magnetic studies on paramagnetic metal complexes formed with this compound have been published. Research involving techniques such as magnetic susceptibility measurements, Electron Paramagnetic Resonance (EPR) spectroscopy, or Superconducting Quantum Interference Device (SQUID) magnetometry to determine properties like magnetic moments, spin states, and magnetic coupling in complexes with metals such as iron, cobalt, nickel, or copper and this specific ligand could not be located. While metal complexes of other imidazole derivatives have been studied for their magnetic properties, this information cannot be directly extrapolated to complexes of this compound.

Development of Excited State Intramolecular Proton Transfer (ESIPT)-Capable Complexes

There is no available research on the development or study of metal complexes involving this compound that are designed to exhibit Excited State Intramolecular Proton Transfer (ESIPT). The ESIPT phenomenon typically requires a molecule to possess both a proton-donating and a proton-accepting group in close proximity, allowing for proton transfer in the excited state. While imidazole derivatives can be part of ESIPT systems, the specific design, synthesis, and photophysical investigation of this compound-based metal complexes for this purpose have not been documented in the literature.

Applications of this compound Metal Complexes

Specific applications for metal complexes of this compound in the formation of metal-organic frameworks or as catalysts in organic transformations are not reported in the current scientific literature.

Formation of Metal-Organic Frameworks (MOFs)

No studies have been found that report the use of this compound as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The construction of MOFs relies on the coordination of metal ions or clusters with organic ligands to form extended porous structures. While imidazole and its derivatives are commonly used as linkers in the synthesis of a subclass of MOFs known as Zeolitic Imidazolate Frameworks (ZIFs), the use of this specific functionalized imidazole for creating new MOF architectures has not been described.

Catalytic Applications in Organic Transformations

Information regarding the catalytic applications of metal complexes derived from this compound in organic transformations is not available. Although metal complexes containing imidazole moieties are known to be effective catalysts in various organic reactions, no research has been published that specifically employs complexes of this compound for such purposes.

The performed searches for the synthesis, applications in chemical synthesis, medicinal chemistry, and materials science of "this compound" did not yield specific results for this particular compound. While information exists for structurally related molecules, such as "syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium (B1175870) salt" and "4(5)-(2-Furyl)imidazole," this information is not directly applicable to the requested subject.

Similarly, general searches on topics like multi-step organic synthesis, furan derivatives as enzyme inhibitors, and the enhancement of neurogenesis did not provide any specific data or research findings related to "this compound." This suggests that the compound may be a novel chemical entity with limited research published in accessible scientific literature.

Without specific data on its synthesis, reactivity, and biological or material properties, it is not possible to construct a scientifically accurate and informative article as per the user's detailed outline. Further research and publication in the scientific community would be required to provide the necessary information to fulfill this request.

Applications in Chemical Synthesis and Advanced Materials Science

Emerging Applications in Functional Materials

Components in Organic Electronic Materials

There is currently no publicly available scientific literature or data to suggest that 2-(2-Furyl)-4-methoxyimidazole has been synthesized, investigated, or utilized as a component in organic electronic materials. Searches for its application in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaic cells (OPVs) did not yield any relevant results. Consequently, no data on its electronic properties, such as HOMO/LUMO levels, charge carrier mobility, or performance in electronic devices, can be provided.

Development of Photophysical Probes and Fluorophores

Similarly, the investigation did not uncover any studies describing the use of this compound in the development of photophysical probes or fluorophores. There is no information available regarding its photophysical properties, including absorption and emission spectra, quantum yield, or fluorescence lifetime. Therefore, a data table detailing these characteristics cannot be compiled. Research into related imidazole-containing compounds as fluorophores exists, but these findings are not directly applicable to the specific molecule .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Furyl)-4-methoxyimidazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of imidazole derivatives typically involves cyclocondensation of aldehydes, amines, and nitriles under acidic or basic conditions. For this compound, substituting the phenyl group with a methoxy moiety (as in ) requires careful optimization of solvents (e.g., ethanol vs. DMF) and catalysts (e.g., NH₄OAc or zeolites). Microwave-assisted synthesis ( ) can enhance reaction efficiency. Yield improvements (e.g., from 60% to 85%) are achievable by adjusting stoichiometry and reflux times .

Q. How can structural characterization of this compound be reliably performed?

- Methodological Answer : Use a combination of:

- Melting point analysis (e.g., decomposition at 286°C, as seen in ).

- Spectroscopy : FTIR for furyl C-O-C stretching (~1250 cm⁻¹) and methoxy C-O vibrations (~2850 cm⁻¹); ¹H/¹³C NMR for aromatic proton environments (e.g., furyl protons at δ 6.5–7.5 ppm).

- HPLC purity validation (>98% purity thresholds, as in ). Cross-referencing with X-ray crystallography ( ) ensures structural accuracy .

Q. What are the key stability considerations for handling this compound in experimental settings?

- Methodological Answer : The compound is photolabile ( ), necessitating amber glassware and inert atmospheres. Solubility in polar aprotic solvents (e.g., DMSO) is limited (0.078 g/kg in water), requiring sonication for homogeneous dispersion. Degradation products can be monitored via TLC or LC-MS .

Advanced Research Questions